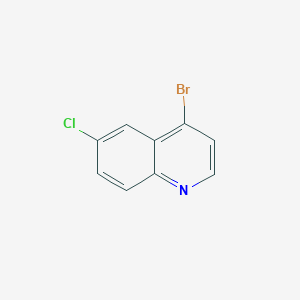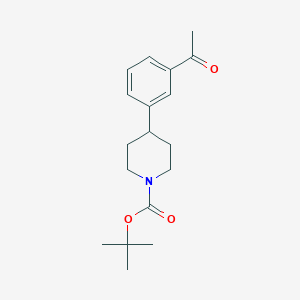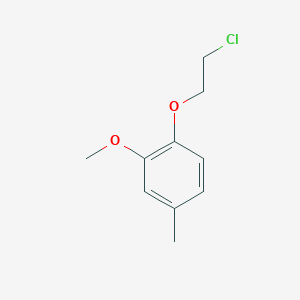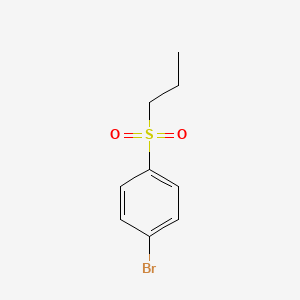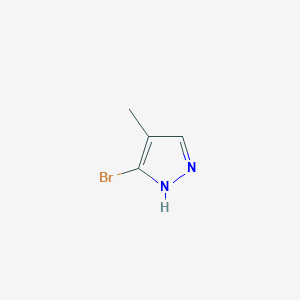
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one
Overview
Description
Synthesis Analysis
Paper describes a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is a key intermediate for the agricultural fungicide prothioconazole. The synthesis involves nucleophilic substitution and optimization of reaction conditions to achieve high yield and purity. Although the target compound is different, the method of nucleophilic substitution could potentially be applicable to the synthesis of "2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one."
Molecular Structure Analysis
The papers do not directly analyze the molecular structure of "2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one," but they do provide information on the characterization of similar compounds. For example, paper and describe the use of 1H NMR, MS, FTIR, and X-ray crystallography to confirm the structure of a synthesized compound. These techniques could be used to analyze the molecular structure of "2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one" as well.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one" are not detailed in the papers, the methods of characterization mentioned in papers , , and , such as GC-MS, IR, 1H NMR, and 13C NMR, are standard techniques for determining such properties. These properties include melting points, boiling points, solubility, stability, and reactivity, which are essential for understanding the behavior of the compound in various environments and applications.
Scientific Research Applications
Synthesis and Structural Properties
The study by Issac & Tierney (1996) explores the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines. This research could be relevant to understanding the applications of 2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one as it discusses the formation of various products depending on the type of amine and reaction conditions used, providing insights into the versatility of thiazole derivatives in chemical synthesis Issac & Tierney, 1996.
Gas Separations Using Ionic Liquid Membranes
Scovazzo (2009) highlights the benchmarks and critical properties for gas separations using stabilized room temperature ionic liquid membranes (SILMs), including those potentially derived from thiazol-ethyl ketones. This suggests possible applications in enhancing the efficiency of gas separation processes, indicating the importance of thiazole derivatives in the development of new materials for environmental and industrial applications Scovazzo, 2009.
Chemical and Biological Properties of 4-Phosphorylated Derivatives
Abdurakhmanova et al. (2018) systematize data on the synthesis of 4-phosphorylated 1,3-azoles, including thiazoles, and their chemical and biological properties. This review points to the significant biological activity of such compounds, hinting at the potential pharmaceutical and medicinal chemistry applications of 2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one derivatives Abdurakhmanova et al., 2018.
Neuroprotective Agent Research
Wilby & Hutchinson (2006) discuss chlormethiazole, a thiazole derivative, highlighting its potential as a neuroprotective agent. This suggests that derivatives of 2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one may also hold promise in neuroprotective or neuropharmacological applications, showcasing the broad potential of thiazole derivatives in therapeutic areas Wilby & Hutchinson, 2006.
Organic Synthesis and Pharmacological Importance
Santos, Jones, & Silva (2018) review the synthesis of 1,3-thiazolidin-4-one and its analogs, emphasizing their pharmacological importance. This review underscores the vast biological potential of thiazolidinone derivatives, indicating that 2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one could serve as a key precursor in developing new pharmaceuticals Santos, Jones, & Silva, 2018.
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKGGJOSMCYANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1287605.png)



